(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings: a 4-aminophenyl group (ring A) and a 4-fluorophenyl group (ring B). Synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-aminobenzaldehyde under alkaline conditions (e.g., KOH/ethanol), this compound exhibits notable biological activities, including antifungal efficacy against Trichophyton rubrum (MIC = 0.07 µg/mL) . Its structure has been validated through spectroscopic methods (FT-IR, NMR) and computational studies (DFT) .
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSFAUTFBXEHO-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200685 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958456-78-5 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958456-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen-Schmidt Condensation
The primary synthetic route for (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves the Claisen-Schmidt condensation between 4-aminobenzaldehyde and 4-fluoroacetophenone. This reaction forms the α,β-unsaturated carbonyl system characteristic of chalcones.
- Reagents: 4-aminobenzaldehyde and 4-fluoroacetophenone
- Catalyst/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to slightly elevated temperatures (typically 25–60 °C)
- Reaction Time: Several hours, depending on conditions
- Work-up: The reaction mixture is typically quenched with water, and the product precipitates out or is extracted with organic solvents.
- The base deprotonates the α-hydrogen of 4-fluoroacetophenone, generating an enolate ion.
- The enolate attacks the carbonyl carbon of 4-aminobenzaldehyde.
- After aldol addition, dehydration occurs to form the α,β-unsaturated ketone with E-configuration.
This method yields the chalcone in moderate to high yields (often >80%) and is well-established for synthesizing substituted chalcones with electron-donating or withdrawing groups.
Optimization and Scale-Up for Industrial Production
For industrial synthesis, several optimizations are applied:
- Continuous Flow Reactors: To maintain consistent temperature control and mixing, improving yield and reproducibility.
- Catalyst Loading: Optimizing base concentration to minimize side reactions and maximize conversion.
- Solvent Selection: Ethanol is preferred for its green chemistry profile and ease of removal.
- Temperature Control: Slightly elevated temperatures (40–60 °C) can accelerate reaction rates without compromising selectivity.
- Purification: Crystallization from ethanol or other suitable solvents ensures high purity.
These optimizations allow for efficient large-scale production with improved safety and environmental profiles.
Alternative Synthetic Approaches
While Claisen-Schmidt condensation is the standard, alternative methods include:
- Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the condensation reaction, reducing reaction times to minutes with comparable yields.
- Solid-Phase Synthesis: Immobilizing one reactant on a solid support to facilitate purification and automation.
- Catalyst Variations: Employing organic bases or ionic liquids as catalysts to improve selectivity and reduce waste.
However, these methods are less commonly reported for this specific compound.
Characterization and Purity Assessment
Following synthesis, the compound is characterized by:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H, 13C, 19F NMR) |
| Infrared Spectroscopy (IR) | Identification of functional groups (C=O, NH2, C-F) |
| Mass Spectrometry (MS) | Molecular weight and purity verification |
| Melting Point Analysis | Purity and crystallinity assessment |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity check |
These techniques confirm the successful formation of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with the expected molecular structure and high purity.
Summary Table: Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 4-aminobenzaldehyde, 4-fluoroacetophenone, NaOH/KOH | Ethanol, RT to 60 °C, several hours | 80–90 | Standard, efficient, widely used |
| Microwave-Assisted Condensation | Same as above | Microwave irradiation, minutes | 85–95 | Rapid, energy-efficient |
| Solid-Phase Synthesis | Immobilized aldehyde or ketone | Varies | Moderate | Facilitates purification, less common |
| Ionic Liquid Catalysis | Same as Claisen-Schmidt reagents | Ionic liquid solvents, mild conditions | 70–85 | Green chemistry approach |
Research Findings on Preparation
- The Claisen-Schmidt condensation remains the most reliable and straightforward method for synthesizing this chalcone derivative, providing high yields and purity without requiring complex catalysts or harsh conditions.
- Reaction monitoring by TLC and spectroscopic methods ensures complete conversion and minimal side products.
- Optimization of base concentration and solvent volume is crucial to prevent side reactions such as self-condensation or polymerization.
- Microwave-assisted synthesis offers significant time savings and can be scaled with appropriate equipment.
- Industrial scale-up benefits from continuous flow systems that maintain uniform reaction conditions, enhancing reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The amino and fluoro groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the potential of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Evaluation of Anticancer Activity :
- The compound was tested against a panel of human cancer cell lines, showing significant growth inhibition. For instance, in studies conducted by the National Cancer Institute, it exhibited a mean growth inhibition rate with IC50 values indicating potent cytotoxicity across multiple lines.
- Mechanistic Studies :
- Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The antimicrobial activity of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been explored, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Activity Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Synergistic effects noted |
Structure-Activity Relationship (SAR)
The structural components of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one play a crucial role in its biological activity. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve membrane penetration, while the amino group can facilitate interactions with biological targets.
Synthesis and Modifications
Research has focused on synthesizing derivatives of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one to enhance its pharmacological properties. Modifications at the phenyl rings have been shown to improve potency and selectivity towards cancer cells while reducing toxicity to normal cells.
Mechanism of Action
The mechanism of action of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
Comparison with Similar Compounds
Substituent Effects on Antifungal and Enzymatic Inhibition
Evidence from SAR studies reveals that substituent electronegativity and positioning critically influence activity:
Key Observations :
Electronegativity Trends : The target compound’s 4-fluoro group (electron-withdrawing) on ring B enhances activity compared to methoxy (electron-donating) in 2h. Similarly, bromine (higher electronegativity) in 2j improves IC₅₀ over chlorine in 2h .
Substitution Patterns: Cardamonin’s unsubstituted ring B and dihydroxy ring A yield the highest IC₅₀ among non-piperazine chalcones, suggesting minimal steric hindrance and optimal hydrogen bonding .
Antibacterial Activity
Chalcones with fluorinated ring B, such as (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrate broad-spectrum antibacterial activity against E. coli and S. aureus . The target compound’s amino group may further potentiate activity by facilitating interactions with bacterial efflux pumps or enzyme active sites.
Crystallographic and Electronic Comparisons
- Crystal Packing : Fluorine’s small size and high electronegativity in the target compound likely promote tighter crystal packing compared to bulkier substituents (e.g., methoxy in (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one) .
- Computational Studies: DFT analyses confirm that electron-withdrawing groups (e.g., fluoro, nitro) stabilize the chalcone’s enone system, enhancing reactivity .
Biological Activity
(2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as PA-Fluorine, is a chalcone derivative with significant biological activities. This compound has garnered attention in recent years for its potential applications in antibacterial and anticancer therapies. This article compiles detailed findings on its biological activity, including data tables, case studies, and relevant research.
- Molecular Formula : C₁₅H₁₂FNO
- Molecular Weight : 241.26 g/mol
- Melting Point : 142 °C
- CAS Number : 952578-24-4
Biological Activity Overview
The biological activities of PA-Fluorine can be categorized into several key areas:
- Antibacterial Activity
- Anticancer Activity
- Efflux Pump Inhibition
Antibacterial Activity
Recent studies have demonstrated that PA-Fluorine exhibits notable antibacterial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with antibiotics like ampicillin and ciprofloxacin, PA-Fluorine has been shown to reduce the minimum inhibitory concentration (MIC), indicating a synergistic effect against resistant strains. For instance, the combination with ampicillin significantly enhanced its efficacy against S. aureus but showed limited effects against E. coli .
| Combination | MIC Reduction | Bacterial Strain |
|---|---|---|
| PA-Fluorine + Ampicillin | Significant | Staphylococcus aureus |
| PA-Fluorine + Ciprofloxacin | Significant | Staphylococcus aureus, E. coli |
Anticancer Activity
PA-Fluorine has also been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- In Vitro Studies : The compound showed promising results in inhibiting cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 1.30 |
| HCT116 | 26.0 |
Efflux Pump Inhibition
PA-Fluorine has been identified as a potential efflux pump inhibitor, which is crucial in combating antibiotic resistance.
- Mechanism of Action : Molecular docking studies suggest that PA-Fluorine interacts with the NorA and MepA efflux pumps, enhancing the effectiveness of co-administered antibiotics by preventing their expulsion from bacterial cells .
Case Studies
- Study on Antibiotic Potentiation : A study published in December 2022 evaluated the effect of PA-Fluorine on antibiotic activity against resistant bacterial strains. The results indicated a significant enhancement in antibiotic efficacy when used in combination with standard antibiotics .
- Anticancer Evaluation : Research focusing on the anticancer properties of PA-Fluorine revealed that it induces apoptosis in HepG2 cells, contributing to its potential as a lead compound for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
